Sulfonation Yield Peak at C12 Chain Length
In a comparative study of sulfonation reactions converting sodium maleic acid monoesters to allyl-type sodium sulfosuccinic diesters, the dodecyl (C12) derivative achieved a sulfonation yield of 96.78%, outperforming both the octyl (C8) derivative at 94.8% and the tetradecyl (C14) derivative at 93.6% [1]. This indicates that the C12 chain length provides an optimal balance of hydrophobicity and steric accessibility for the bisulfite addition reaction. A user selecting the C10 or C16 analog for sulfosuccinate production would anticipate lower conversion efficiency.
| Evidence Dimension | Sulfonation yield (conversion to sodium sulfosuccinic diester) |
|---|---|
| Target Compound Data | 96.78% yield for dodecyl (C12) sodium maleic acid monoester |
| Comparator Or Baseline | 94.8% for octyl (C8); 93.6% for tetradecyl (C14) sodium maleic acid monoester |
| Quantified Difference | +1.98% vs. C8; +3.18% vs. C14 |
| Conditions | Sulfonation with sodium bisulfite (1.0:1.1 molar ratio) at 110°C for 4 h in ethanol/water solvent mixture |
Why This Matters
For procurement of a precursor intended for sulfosuccinate surfactant manufacturing, the C12 chain-length analog offers a quantifiable yield advantage that directly reduces raw material waste and cost per unit of final product.
- [1] Jiang, W., Xin, X. L., Yu, Y., & Zhu, H. C. (2011). Synthesis and Property of Polymerizable Sodium Sulfosuccinic Diester. Advanced Materials Research, 380, 35–39. https://doi.org/10.4028/www.scientific.net/AMR.380.35 View Source
